molecular formula C19H14ClN3O B2979147 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-92-9

2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B2979147
CAS RN: 320419-92-9
M. Wt: 335.79
InChI Key: USAUVIUURZABHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as “Phenyl-4-chlorobenzyl pyrazolo[3,4-b]pyridin-3-one”, is a novel heterocyclic compound. It is a versatile compound with a wide range of applications in the field of organic synthesis, biochemistry, and pharmacology. Phenyl-4-chlorobenzyl pyrazolo[3,4-b]pyridin-3-one has been studied for its potential therapeutic effects, as well as for its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : One study outlines the synthesis of a closely related compound through microwave irradiation, highlighting the compound's potential in forming stable structures conducive to further chemical investigation (Xiaojing Zhang et al., 2006).
  • Structural Insights : Research on pyrazolo[3,4-b]pyridine derivatives has provided detailed insights into their structural characteristics, such as tautomerism and planarity, which are essential for understanding their chemical behavior and potential applications (A. Gubaidullin et al., 2014).

Potential for Further Chemical Modifications

  • Chemical Reactivity : Studies have demonstrated the reactivity of pyrazolo[3,4-b]pyridine derivatives towards various reagents, enabling the synthesis of novel heterocyclic compounds with potential pharmaceutical interest (M. Metwally et al., 2008).
  • Formation of Complex Structures : Research has explored the formation of complex structures from pyrazolo[3,4-b]pyridine derivatives, such as the synthesis of facial and meridional tris-cyclometalated iridium(III) complexes, indicating the versatility of these compounds in coordination chemistry (A. Tamayo et al., 2003).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-10-8-14(9-11-15)13-22-19(24)17-7-4-12-21-18(17)23(22)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAUVIUURZABHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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